

An In-depth Technical Guide to 2-Fluoro-1,4-dimethylbenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Fluoro-1,4-dimethylbenzene

Cat. No.: B1337617

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of **2-Fluoro-1,4-dimethylbenzene**, a key aromatic compound in various research and development applications.

Chemical Structure and Properties

2-Fluoro-1,4-dimethylbenzene, also known as 2-fluoro-p-xylene, is an aromatic hydrocarbon with the chemical formula C₈H₉F.^[1] Its molecular weight is 124.15 g/mol.^[1] The structure consists of a benzene ring substituted with a fluorine atom at position 2, and two methyl groups at positions 1 and 4. This substitution pattern is crucial as the fluorine atom's high electronegativity influences the molecule's reactivity and regioselectivity in subsequent chemical transformations.^[2]

Structure Diagram:

Caption: Chemical structure of **2-Fluoro-1,4-dimethylbenzene**.

Physical and Chemical Properties:

Property	Value	Reference
Molecular Formula	C ₈ H ₉ F	[1]
Molecular Weight	124.15 g/mol	[1]
Boiling Point	144.7 °C	[3]
Melting Point	-6 °C	[3]
Density	0.983 g/mL	[3]
Flash Point	30.9 °C	[3]
Appearance	Colorless to pale yellow liquid	[3]
Solubility	Slightly soluble in acetonitrile and chloroform.	[3]

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of **2-Fluoro-1,4-dimethylbenzene**.

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show distinct signals for the aromatic and methyl protons. The aromatic protons will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings.[2] The two methyl groups, being in different chemical environments relative to the fluorine atom, are expected to show slightly different chemical shifts, likely in the range of δ 2.2–2.4 ppm.[2]

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. Due to the molecule's asymmetry, eight distinct signals are expected. The carbon atom directly bonded to the fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF).[4] Other carbons in the aromatic ring will exhibit smaller, long-range carbon-fluorine couplings.

¹⁹F NMR Spectroscopy:

The ^{19}F NMR spectrum is expected to display a single resonance for the fluorine atom. The chemical shift of this signal is influenced by the electronic effects of the two methyl groups on the aromatic ring.[2]

Infrared (IR) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected vibrations include:

- C-H stretching (aromatic): $\sim 3100\text{-}3000\text{ cm}^{-1}$
- C-H stretching (aliphatic): $\sim 2975\text{-}2850\text{ cm}^{-1}$
- C=C stretching (aromatic): ~ 1600 and 1500 cm^{-1}
- C-F stretching: A strong band in the $1250\text{-}1000\text{ cm}^{-1}$ region.[1] The region between 1500 cm^{-1} and 400 cm^{-1} represents the fingerprint region, which is unique to the molecule.[1]

Mass Spectrometry:

The mass spectrum is expected to show a molecular ion peak (M^+) at an m/z of approximately 124, corresponding to the molecular weight of the compound.[2] Common fragmentation patterns for aromatic compounds include the loss of a methyl group ($\text{M}-15$) and benzylic cleavage.[2] The presence of fluorine may lead to fragments resulting from the loss of a fluorine atom or hydrogen fluoride (HF).[2]

Experimental Protocols

Synthesis of **2-Fluoro-1,4-dimethylbenzene** via the Balz-Schiemann Reaction:

A common and effective method for the synthesis of aryl fluorides is the Balz-Schiemann reaction.[5][6] This two-step procedure involves the diazotization of a primary aromatic amine followed by the thermal decomposition of the resulting diazonium tetrafluoroborate salt.[6] For the synthesis of **2-Fluoro-1,4-dimethylbenzene**, the starting material is 2,5-dimethylaniline.

Experimental Workflow:

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-Fluoro-1,4-dimethylbenzene**.

Detailed Methodology:

- **Diazotization:**
 - In a suitable reaction vessel, add 400g of 40% fluoroboric acid to 50ml of water.
 - Cool the mixture to approximately 0 °C using an ice bath.
 - While maintaining the temperature and stirring, slowly add 72.5g of 2,5-dimethylaniline.
 - Prepare a solution of 40g of sodium nitrite in 120ml of ice water.
 - Slowly add the sodium nitrite solution to the reaction mixture.
 - Allow the mixture to stand, which will result in the precipitation of the 2,5-dimethylbenzenediazonium tetrafluoroborate salt.
- **Isolation of the Diazonium Salt:**
 - Filter the precipitated diazonium salt.
 - Wash the salt sequentially with a small amount of a 1:1 mixture of methanol and ether, and then with ether alone.
 - Drain the salt thoroughly to remove excess solvent.

- Thermal Decomposition:
 - The decomposition of the diazonium salt can be carried out at room temperature, ensuring the temperature does not exceed 30 °C. Gentle heating may be applied if necessary.
- Purification:
 - The decomposition products are subjected to steam distillation.
 - Separate the resulting oil layer.
 - Dry the organic layer using anhydrous calcium chloride.
 - Perform fractional distillation on the dried product.
 - Collect the fraction that boils between 145-147 °C to obtain pure **2-fluoro-1,4-dimethylbenzene**. This procedure is reported to yield approximately 59g (80%) of the final product.[\[6\]](#)

General Protocol for Spectroscopic Analysis:

- NMR Spectroscopy: Prepare a solution of **2-Fluoro-1,4-dimethylbenzene** in a deuterated solvent (e.g., CDCl₃). Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using a standard NMR spectrometer.
- IR Spectroscopy: Obtain the IR spectrum of a thin film of the neat liquid using an FTIR spectrometer.
- Mass Spectrometry: Analyze the compound using a mass spectrometer, typically with electron ionization (EI), to obtain the mass spectrum and fragmentation pattern.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,4-Dimethylbenzene (p-Xylene) – INTERSURFCHEM SOLUTIONS [intersurfchem.com]
- 2. 2-Fluoro-1,4-dimethylbenzene | 696-01-5 | Benchchem [benchchem.com]
- 3. 2-Fluoro-p-Xylene CAS#: 696-01-5 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Simultaneous Proton and Fluorine decoupled ^{13}C NMR - Magritek [magritek.com]
- 6. chembk.com [chembk.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Fluoro-1,4-dimethylbenzene]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1337617#2-fluoro-1-4-dimethylbenzene-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com